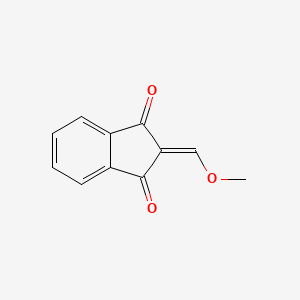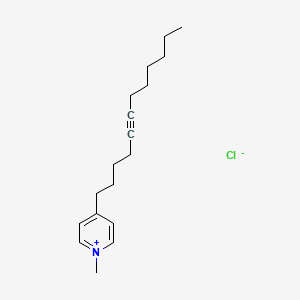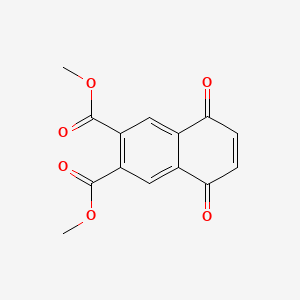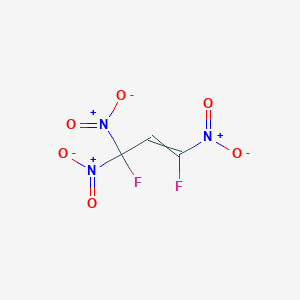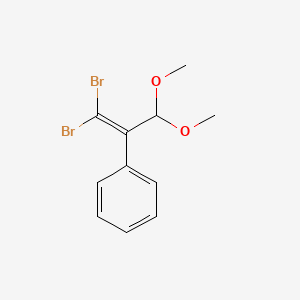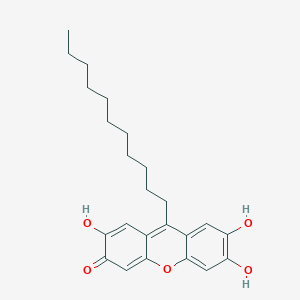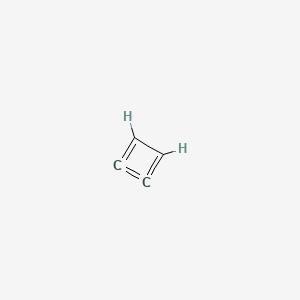
1,1-Dimethoxy-2,2-dimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-2,2-dimethyldecane is an organic compound belonging to the class of branched alkanes It is characterized by the presence of two methoxy groups and two methyl groups attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethoxy-2,2-dimethyldecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of methanol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the desired dimethoxy compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale catalytic processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and distillation techniques helps in the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethoxy-2,2-dimethyldecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-2,2-dimethyldecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane dynamics.
Industry: It is employed in the production of specialty chemicals and as a component in formulations for coatings and adhesives
Mecanismo De Acción
The mechanism by which 1,1-Dimethoxy-2,2-dimethyldecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active intermediates .
Comparación Con Compuestos Similares
- 1,1-Dimethoxy-2,2-dimethylpropane
- 1,1-Dimethoxy-2,2-dimethylbutane
- 1,1-Dimethoxy-2,2-dimethylhexane
Uniqueness: 1,1-Dimethoxy-2,2-dimethyldecane is unique due to its specific branching and the presence of two methoxy groups. This structural arrangement imparts distinct physical and chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Propiedades
Número CAS |
113138-63-9 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
1,1-dimethoxy-2,2-dimethyldecane |
InChI |
InChI=1S/C14H30O2/c1-6-7-8-9-10-11-12-14(2,3)13(15-4)16-5/h13H,6-12H2,1-5H3 |
Clave InChI |
IALKLDOOQYPQGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

